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4,5,6,7-tetrahydro-1H-indol-4-amine

Cat. No.: B1444925
CAS No.: 1033202-31-1
M. Wt: 136.19 g/mol
InChI Key: XSHDKHHIMKMOFZ-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Alkaloid Chemistry and Related Bioactive Scaffolds

Indole alkaloids, a vast and diverse class of natural products, are renowned for their extensive pharmacological activities. nih.gov These compounds, characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a nitrogen-containing pyrrole (B145914) ring, are widely distributed in nature, particularly in plants. rsc.org Their inherent basicity, conferred by the nitrogen atom in the pyrrole ring, contributes to their pharmacological activity. rsc.org Many clinically significant drugs, such as the antihypertensive agent reserpine (B192253) and the anti-cancer drug vincristine, are derived from indole alkaloids. rsc.orgthieme-connect.com

The 4,5,6,7-tetrahydro-1H-indol-4-amine structure can be considered a simplified analog of the more complex indole alkaloids. It retains the core indole nucleus, albeit in a partially saturated form, which is a key feature for biological recognition by various targets. The exploration of such simplified, synthetic scaffolds is a common strategy in medicinal chemistry to identify the minimal structural requirements for a desired biological effect, potentially leading to compounds with improved properties.

Significance of the Tetrahydroindole Moiety in Diverse Chemical Structures

The tetrahydroindole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Derivatives of tetrahydroindole have been investigated for a wide range of therapeutic applications. For instance, tetrahydroindoles have been explored for their potential in treating neurological disorders, and as inhibitors of enzymes like NADPH oxidase. ontosight.aigoogle.com The related 1,2,3,4-tetrahydroquinoline (B108954) scaffold, which shares structural similarities, has also been extensively studied for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. gfcollege.in The presence of the amine group at the 4-position of the tetrahydroindole ring in this compound introduces a key functional group that can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition at biological targets.

Historical Development and Emerging Research Trajectories Concerning this compound

While direct and extensive research on this compound is not widely documented in early literature, the synthesis and study of related tetrahydroindole structures have a longer history. The foundational synthesis of the 4,5,6,7-tetrahydroindol-4-one motif was first reported in 1928. nih.gov This ketone precursor is a versatile starting material for the synthesis of a variety of polyheterocyclic structures with potential medicinal applications. nih.govmdpi.com

Recent research trajectories are focusing on the development of efficient and diverse synthetic methods to access functionalized tetrahydroindoles. researchgate.netresearchgate.net These methods include multicomponent reactions, catalytic cyclizations, and one-pot procedures, which allow for the rapid generation of libraries of compounds for biological screening. researchgate.netresearchgate.net The synthesis of amino-substituted tetrahydroindoles, such as the target molecule, is of particular interest due to the potential for these compounds to act as agonists or antagonists of various receptors and enzymes. For example, related amino-tetrahydrobenz[cd]indole derivatives have been investigated as potent dopamine (B1211576) agonists for the potential treatment of Parkinson's disease. clockss.org

Overview of Research Methodologies Applicable to Novel Chemical Entities in Medicinal Chemistry

The investigation of a novel chemical entity like this compound in medicinal chemistry follows a well-established, multidisciplinary path. nih.gov This process typically involves:

Synthesis and Characterization: The initial step is the development of a robust and scalable synthetic route to the molecule. youtube.com The structure and purity of the synthesized compound are then rigorously confirmed using a variety of spectroscopic and analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com

Computational Modeling: In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to predict the potential biological targets and to guide the design of more potent analogs. researchgate.net

Biological Screening: The compound is then tested in a battery of in vitro assays to evaluate its biological activity against a panel of potential targets, such as enzymes, receptors, and cell lines. nih.gov

Lead Optimization: If promising activity is identified, medicinal chemists will synthesize and test a series of analogs to improve the compound's potency, selectivity, and pharmacokinetic properties. nih.govacs.org This iterative process of design, synthesis, and testing is central to modern drug discovery. nih.gov

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several reasons. Firstly, its structural similarity to known bioactive molecules, including indole alkaloids and other tetrahydroindole derivatives, suggests a high probability of discovering novel biological activities. researchgate.netontosight.ai Secondly, the presence of a primary amine on the fused carbocyclic ring offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of chemical probes.

Furthermore, the development of novel synthetic methodologies for the preparation of this and related compounds is a valuable academic pursuit in itself, contributing to the broader field of organic chemistry. researchgate.net The study of such a "fragment-like" molecule aligns with modern drug discovery paradigms that often begin with smaller, less complex structures and build complexity to achieve desired biological outcomes. researchgate.net A thorough investigation could therefore uncover new therapeutic leads and expand our understanding of the chemical space around the privileged tetrahydroindole scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B1444925 4,5,6,7-tetrahydro-1H-indol-4-amine CAS No. 1033202-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,10H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHDKHHIMKMOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 4,5,6,7 Tetrahydro 1h Indol 4 Amine

Retrosynthetic Analysis of the 4,5,6,7-Tetrahydro-1H-indol-4-amine Scaffold

A retrosynthetic analysis of this compound reveals key disconnections and strategic considerations for its synthesis. The primary disconnection targets the C4-amine bond, suggesting a late-stage introduction of the amino group. This leads back to the precursor, 4,5,6,7-tetrahydro-1H-indol-4-one. This ketone is a crucial intermediate, and its synthesis is a major focus of established routes.

Further disconnection of the 4,5,6,7-tetrahydro-1H-indol-4-one scaffold involves breaking the bonds of the pyrrole (B145914) ring. This can be envisioned through classical indole (B1671886) syntheses. For instance, a disconnection following the logic of the Nenitzescu indole synthesis would lead to a benzoquinone equivalent and an aminocrotonate. Alternatively, a Fischer indole synthesis approach would disconnect the pyrrole ring to reveal a phenylhydrazine derivative and a cyclic ketone. A Paal-Knorr type synthesis would suggest a disconnection to a 1,4-dicarbonyl compound. These retrosynthetic pathways form the basis for the various synthetic strategies discussed in the following sections.

Established Synthetic Routes for this compound

The established synthesis of this compound predominantly proceeds through the synthesis of the key intermediate, 4,5,6,7-tetrahydro-1H-indol-4-one, followed by the introduction of the amine functionality.

Cyclization Strategies for Indole Ring Formation

The formation of the fused indole ring system is a critical step in the synthesis of the tetrahydroindolone precursor. Several classical and modern cyclization strategies have been employed to construct this scaffold.

Nenitzescu Indole Synthesis: This method involves the reaction of a benzoquinone with an ethyl β-aminocrotonate. While a classic method for indole synthesis, its application to the tetrahydroindole system requires the use of a cyclohexanedione derivative as the starting material.

Fischer Indole Synthesis: This widely used method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In the context of 4,5,6,7-tetrahydro-1H-indol-4-one synthesis, this would entail the reaction of a suitable hydrazine with a protected 1,3-cyclohexanedione derivative. The reaction proceeds via a hydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring.

Paal-Knorr Pyrrole Synthesis: This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of the tetrahydroindole scaffold, a suitably functionalized cyclohexane derivative bearing the 1,4-dicarbonyl moiety is required.

Other Cyclization Methods: Various other methods have been reported for the construction of the 4,5,6,7-tetrahydroindol-4-one ring system. These include intramolecular cyclizations of appropriately substituted enamines and palladium-catalyzed cyclization reactions.

Cyclization StrategyKey ReactantsGeneral Conditions
Nenitzescu Indole SynthesisCyclohexanedione derivative, AminocrotonateAcid or base catalysis
Fischer Indole SynthesisHydrazine derivative, Cyclic ketone derivativeAcid catalysis, Heat
Paal-Knorr Pyrrole Synthesis1,4-Dicarbonyl compound, Amine/AmmoniaHeat, often with a dehydrating agent

Stereoselective Introduction of the 4-Amine Moiety

The introduction of the amine group at the C4 position of the 4,5,6,7-tetrahydro-1H-indol-4-one precursor is a pivotal step that dictates the stereochemistry of the final product. Reductive amination is the most common method employed for this transformation.

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine or enamine from the ketone, followed by its reduction to the corresponding amine. The stereoselectivity of this process can be controlled by the choice of reducing agent and the reaction conditions.

For the synthesis of enantiomerically pure this compound, asymmetric reductive amination is employed. This can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral amine can be reacted with the ketone to form a diastereomeric imine, which is then reduced. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine.

Catalytic Asymmetric Reductive Amination: This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction of the imine intermediate. Chiral phosphoric acids have emerged as effective catalysts for the asymmetric amination of cyclic ketones. nih.govnih.govacs.org These catalysts activate the imine for nucleophilic attack by a hydride source in a stereocontrolled manner.

Enzyme-Catalyzed Reductive Amination: Biocatalysis offers a highly stereoselective method for the synthesis of chiral amines. Imine reductases (IREDs) and amine dehydrogenases are enzymes that can catalyze the asymmetric reduction of imines to amines with high enantiomeric excess. researchgate.netsemanticscholar.org

Amination MethodKey FeaturesStereochemical Control
Diastereoselective Reductive AminationUse of a chiral amine auxiliarySubstrate-controlled
Catalytic Asymmetric Reductive AminationChiral catalyst (e.g., chiral phosphoric acid)Catalyst-controlled
Enzyme-Catalyzed Reductive AminationBiocatalyst (e.g., Imine Reductase)Enzyme-controlled

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and stereoselectivity of the synthesis of this compound are highly dependent on the reaction conditions and the catalyst system employed.

For the cyclization step , optimization often involves screening different acid or base catalysts, solvents, and reaction temperatures to maximize the yield of the 4,5,6,7-tetrahydro-1H-indol-4-one intermediate.

In the crucial reductive amination step , several parameters are critical for achieving high yield and stereoselectivity:

Catalyst: In catalytic asymmetric reductive amination, the choice of the chiral catalyst is paramount. For chiral phosphoric acid catalysis, the structure of the acid, particularly the substituents on the binaphthyl core, significantly influences the enantioselectivity.

Reducing Agent: Common reducing agents for reductive amination include sodium borohydride, sodium cyanoborohydride, and Hantzsch esters. The nature of the reducing agent can affect the reaction rate and, in some cases, the stereochemical outcome.

Solvent: The polarity and coordinating ability of the solvent can impact the solubility of the reactants and the stability of the catalytic species, thereby influencing the reaction efficiency.

Temperature and Pressure: These parameters can affect the reaction kinetics and the equilibrium between the ketone, imine, and amine. For hydrogenations, hydrogen pressure is a critical variable.

Additives: In some cases, the addition of co-catalysts or additives can enhance the activity and selectivity of the primary catalyst.

Systematic optimization of these parameters is essential to develop a robust and efficient process for the synthesis of this compound.

Novel Synthetic Approaches and Methodological Advancements

Research in the synthesis of indole derivatives is continuously evolving, with a focus on developing more efficient, selective, and sustainable methods.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of exploration include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, including biocatalysis and organocatalysis, to reduce the need for stoichiometric reagents and minimize waste generation. Heterogeneous catalysts are also being explored for their ease of separation and recyclability.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.

Flow Chemistry and Continuous Processing Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability. nih.gov While specific literature on the dedicated flow synthesis of this compound is limited, the principles of continuous processing are highly applicable to its production.

The synthesis of cyclic amines and related heterocyclic systems has been successfully demonstrated in continuous flow. chimia.chresearchgate.netrsc.org Key transformations in the synthesis of the tetrahydroindole core, such as the Paal-Knorr pyrrole synthesis or Fischer indole synthesis, can be intensified using flow reactors, often leading to higher yields and shorter reaction times. uc.pt For instance, the reductive amination of the precursor ketone, 4,5,6,7-tetrahydro-1H-indol-4-one, is a prime candidate for flow processing. This could be achieved by pumping a stream of the ketone and an ammonia source over a packed-bed reactor containing a heterogeneous reduction catalyst. This setup allows for precise control over temperature, pressure, and residence time, maximizing conversion while minimizing byproduct formation.

Furthermore, multi-step sequences can be "telescoped" in a continuous flow system, eliminating the need for isolation and purification of intermediates. rsc.orgdurham.ac.uk A conceptual flow process for this compound could involve an initial reactor for the formation of the tetrahydroindole-4-one, followed directly by an in-line reductive amination module. Such integrated systems enhance efficiency and reduce waste, aligning with the principles of green chemistry. springernature.com

Table 1: Potential Applications of Flow Chemistry in the Synthesis of this compound

Synthetic StepPotential Flow Chemistry AdvantageExample Reactor Type
Tetrahydroindolone FormationImproved temperature control, rapid optimization. uc.ptHeated Coil or Tube Reactor
Reductive AminationEnhanced safety with H₂ gas, high catalyst efficiency. nih.govPacked-Bed Reactor (PBR) with solid catalyst
Derivatization (e.g., N-alkylation)Precise stoichiometry control, rapid reaction screening.Microreactor with T-mixer
Multi-step Telescoped SynthesisReduced manual handling, improved overall yield. rsc.orgSeries of interconnected reactors

Chemoenzymatic and Biocatalytic Syntheses

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for synthesizing chiral amines. bl.uknih.gov The asymmetric synthesis of this compound can be efficiently achieved from its corresponding prochiral ketone precursor, 4,5,6,7-tetrahydro-1H-indol-4-one, using various classes of enzymes.

Transaminases (TAs) , also known as amine transaminases (ATAs), are particularly powerful for this transformation. acsgcipr.org These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (such as isopropylamine or alanine) to a ketone acceptor. researchgate.net By selecting an appropriate (R)- or (S)-selective transaminase, either enantiomer of the target amine can be produced with very high enantiomeric excess. acs.org The primary challenge in transaminase-catalyzed reactions is overcoming the unfavorable reaction equilibrium, which can be addressed through various process strategies, including the use of a large excess of the amine donor or by removing the ketone byproduct. researchgate.net

Imine Reductases (IREDs) and Reductive Aminases (RedAms) represent another major class of enzymes for this conversion. researchgate.net These NADPH-dependent enzymes catalyze the reduction of an imine intermediate formed in situ from the ketone and an amine source (often ammonia). acsgcipr.org Amine dehydrogenases (AmDHs) can also be employed for the synthesis of chiral amines directly from ketones using ammonia. nih.gov

Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, can further enhance synthetic efficiency. acs.org For example, a cascade involving an ene-reductase (ERed) and an IRED could potentially convert an unsaturated precursor like 1H-indol-4(5H)-one directly into the chiral saturated amine with control over two stereocenters. acs.org The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, simplifies the process by providing all required components from glucose metabolism, making the synthesis more cost-effective and sustainable. acs.orgmanchester.ac.uk

Table 2: Key Enzyme Classes for the Biocatalytic Synthesis of this compound

Enzyme ClassReaction TypeCofactorKey Features
Transaminase (TA)Asymmetric AminationPyridoxal 5'-phosphate (PLP)High stereoselectivity; no external reductant needed. acsgcipr.org
Imine Reductase (IRED)Reductive AminationNAD(P)HExcellent for forming secondary/tertiary amines; can use ammonia. bl.uk
Reductive Aminase (RedAm)Reductive AminationNAD(P)HA subclass of IREDs efficient with stoichiometric ketone and amine. researchgate.net
Amine Dehydrogenase (AmDH)Reductive AminationNAD(P)HUtilizes ammonia as the amine donor. nih.gov

Derivatization Strategies and Scaffold Functionalization of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs. Derivatization can be targeted at the pyrrole nitrogen (N-1), the pyrrole carbons (C-2, C-3), the carbocyclic ring (C-5, C-6, C-7), or the 4-amino group itself.

Regioselective Functionalization at Various Positions

Achieving regioselectivity is crucial for the controlled synthesis of analogues. The electronic properties and steric environment of each position on the scaffold dictate its reactivity.

N-1 Position: The pyrrole nitrogen is a common site for functionalization. It can be readily N-alkylated or N-arylated under standard conditions (e.g., using a base and an alkyl/aryl halide) to introduce a wide variety of substituents. beilstein-journals.orgnih.gov This position is often modified to modulate solubility, metabolic stability, or to install directing groups for subsequent C-H activation reactions. nih.gov

C-2 and C-3 Positions: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. Unlike indole itself, which typically reacts at C-3, 4,5,6,7-tetrahydroindoles often undergo preferential electrophilic attack at the C-2 position. researchgate.net Reactions such as Vilsmeier-Haack formylation can introduce an aldehyde group selectively at C-2. researchgate.net Modern transition metal-catalyzed C-H activation provides a powerful tool for the direct and regioselective introduction of aryl, alkyl, or other functional groups, often at C-2, without requiring pre-functionalization. chemrxiv.orgmdpi.com

Carbocyclic Ring (C-5, C-6, C-7): Functionalization of the saturated ring is more challenging. However, the positions alpha to the carbonyl in the precursor ketone (C-5) are readily deprotonated and can react with electrophiles, a reactivity that can be translated to derivatives of the final amine. nih.govkarazin.ua Direct C-H activation on the six-membered ring is less common than on the pyrrole ring but can be achieved, particularly at the C-7 position, with appropriate directing groups. nih.gov

Table 3: Summary of Potential Regioselective Functionalization Reactions

PositionReaction TypeExample ReagentsOutcome
N-1N-ArylationAryl halide, Cu or Pd catalyst. beilstein-journals.orgIntroduction of aryl groups
C-2Vilsmeier-HaackDMF, POCl₃C-2 Formylation
C-2C-H ArylationAryl halide, Pd catalyst. chemrxiv.orgDirect introduction of aryl groups
C-5α-Alkylation (via ketone precursor)Base (LDA), Alkyl halideIntroduction of alkyl groups
C-7C-H ArylationAryl halide, Pd catalyst, Directing group. nih.govDirect introduction of aryl groups

Introduction of Diverse Pharmacophoric Groups

The functionalization strategies described above are employed to install pharmacophoric groups—structural features recognized by biological targets that are responsible for a drug's activity. The synthesis of bioactive indole derivatives is a major focus of medicinal chemistry. wisdomlib.orgopenmedicinalchemistryjournal.com By decorating the this compound core, chemists can fine-tune the molecule's pharmacological profile.

Commonly introduced pharmacophores include:

Aromatic and Heteroaromatic Rings: Introduced via N-arylation or C-H arylation, these groups can engage in π-stacking or hydrogen bonding interactions with a biological target.

Halogens (F, Cl, Br): Often installed on aryl substituents, halogens can modulate lipophilicity, improve metabolic stability, and participate in halogen bonding.

Hydrogen Bond Donors/Acceptors: The primary amine at C-4 is a key hydrogen bond donor. Further functional groups like amides, sulfonamides (at N-1), or alcohols can be introduced to optimize interactions with a receptor.

Lipophilic Groups: Alkyl or cycloalkyl groups can be added to increase lipophilicity, which can enhance membrane permeability and oral absorption.

The modular nature of the scaffold allows for the creation of extensive compound libraries through combinatorial chemistry, enabling the systematic exploration of structure-activity relationships (SAR). researchgate.net

Table 4: Pharmacophoric Groups and Methods for their Introduction

Pharmacophore TypeExample GroupSynthetic MethodPotential Biological Role
Aromatic SystemSubstituted PhenylN-Arylation, C-H Arylationπ-stacking, hydrophobic interactions
Halogen-F, -ClUse of halogenated aryl halidesModulate electronics, lipophilicity, metabolic stability
H-Bond AcceptorCarbonyl, SulfonylAcylation, Sulfonylation (at N-1)Receptor binding
Basic CenterAmine, PiperidineAlkylation with amine-containing fragmentsSalt formation, solubility, receptor binding

Strategies for Chiral Resolution and Enantiopurification

Since the C-4 position is a stereocenter, obtaining enantiomerically pure this compound is critical for pharmacological applications, as enantiomers often exhibit different biological activities and toxicities. Several strategies can be employed to access the pure enantiomers.

Asymmetric Synthesis: As discussed in section 2.3.3, biocatalytic methods using transaminases or imine reductases can directly produce the desired enantiomer from a prochiral ketone, often with excellent enantiopurity. nih.gov This is frequently the most efficient and atom-economical approach.

Chiral Chromatography: A racemic mixture of the amine can be separated into its constituent enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). mdpi.com Polysaccharide-based columns are widely used for the separation of a broad range of chiral compounds, including amines. researchgate.netphenomenex.com While highly effective for both analytical and preparative scales, this method can be costly for large-scale production.

Kinetic Resolution (KR): This technique involves the selective reaction of one enantiomer in a racemic mixture with a chiral catalyst or reagent, allowing the unreacted, slower-reacting enantiomer to be recovered in enantioenriched form. wikipedia.org

Enzymatic Kinetic Resolution: Lipases are commonly used to catalyze the enantioselective acylation of racemic amines. One enantiomer is acylated much faster than the other, and the resulting amide and the unreacted amine can then be separated. mdpi.comresearchgate.net

Chemical Kinetic Resolution: Non-enzymatic chiral catalysts, such as chiral N-heterocyclic carbenes or planar-chiral derivatives, have been developed for the kinetic resolution of cyclic amines via acylation, providing a valuable alternative to enzymatic methods. ethz.chnih.govresearchgate.net

Dynamic Kinetic Resolution (DKR): This is an advanced version of KR where the unreactive enantiomer is continuously racemized in situ. This allows the racemic starting material to be theoretically converted into a single enantiomer of the product with up to 100% yield. wikipedia.org Chemoenzymatic DKR processes, combining a metal catalyst for racemization and an enzyme for stereoselective transformation, are particularly powerful. nih.gov

Table 5: Comparison of Enantiopurification Strategies

MethodPrincipleAdvantagesDisadvantages
Asymmetric SynthesisDirect formation of one enantiomer.High theoretical yield (100%), atom economical.Requires specific chiral catalysts or enzymes.
Chiral HPLCPhysical separation on a chiral column.Broad applicability, high purity. phenomenex.comExpensive for large scale, solvent intensive.
Kinetic Resolution (KR)Different reaction rates for enantiomers.Can use chemical or enzymatic catalysts. ethz.chMaximum theoretical yield is 50%.
Dynamic Kinetic Resolution (DKR)KR with in-situ racemization.High theoretical yield (100%). nih.govRequires compatible resolution/racemization conditions.

Theoretical and Computational Chemistry Approaches to 4,5,6,7 Tetrahydro 1h Indol 4 Amine

Quantitative Structure-Activity Relationship (QSAR) Model Development for 4,5,6,7-Tetrahydro-1H-indol-4-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For a series of derivatives of this compound, a QSAR model could be developed to predict their activity and guide the design of new, more potent analogues.

The development of a QSAR model involves several key steps, beginning with the selection of molecular descriptors.

Descriptor Selection and Calculation Methodologies

Molecular descriptors are numerical values that characterize the physical, chemical, or electronic properties of a molecule. For a series of this compound derivatives, a wide range of descriptors would be calculated using specialized software. These descriptors can be categorized as follows:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Kier & Hall indices), connectivity indices, and counts of specific functional groups.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices, solvent-accessible surface area, and dipole moments.

Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) for hydrophobicity and molar refractivity.

Electronic Descriptors: Derived from quantum chemical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and atomic partial charges.

A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be used to build a mathematical model that correlates a selection of these descriptors with the experimentally determined biological activity of the compounds.

Model Validation and Predictive Power Assessment

A crucial step in QSAR modeling is to ensure that the developed model is robust and has predictive power for new, untested compounds. This is achieved through rigorous validation techniques:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency and stability of the model. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high cross-validated correlation coefficient (Q²) indicates a good model.

External Validation: The dataset is typically split into a training set, used to build the model, and a test set, which is kept aside. The predictive power of the model is then assessed by its ability to accurately predict the biological activities of the compounds in the external test set.

The statistical quality of the QSAR model is judged by several parameters, an example of which is shown in the hypothetical table below.

Table 2: Hypothetical QSAR Model Validation Statistics (Note: This data is hypothetical and for illustrative purposes only.)

ParameterValueDescription
N30Number of compounds in the dataset
0.85Coefficient of determination (goodness of fit)
0.72Cross-validated correlation coefficient (internal predictive ability)
R²_pred0.78Predictive R² for the external test set (external predictive ability)
F-statistic45.6A measure of the statistical significance of the model

A validated QSAR model for this compound derivatives would provide valuable insights into the structural requirements for a specific biological activity, thereby guiding the synthesis of new compounds with improved properties.

Pharmacological and Biological Activities of 4,5,6,7 Tetrahydro 1h Indol 4 Amine in Preclinical Models

In Vitro Pharmacological Screening Methodologies

A thorough review of scientific databases and patent literature did not yield specific data on the evaluation of 4,5,6,7-tetrahydro-1H-indol-4-amine across a range of standard in vitro pharmacological assays.

Receptor Binding Assays and Ligand Displacement Studies

There is no available information from receptor binding assays or ligand displacement studies to characterize the affinity of this compound for specific G-protein coupled receptors, nuclear receptors, or other receptor types.

Enzyme Inhibition and Activation Assays

Specific data on the inhibitory or activating effects of this compound against various enzyme targets are not present in the reviewed literature.

Ion Channel Modulation Assays

The modulatory activity of this compound on any specific ion channels has not been reported.

Cell-Based Functional Assays and Reporter Gene Systems

No studies utilizing cell-based functional assays or reporter gene systems to elucidate the cellular or physiological effects of this compound were identified.

Cellular Viability Assessments and Proliferation Studies

There is a lack of published data concerning the effects of this compound on cellular viability or proliferation in any tested cell lines.

Elucidation of Molecular Mechanisms of Action and Target Engagement for 4,5,6,7 Tetrahydro 1h Indol 4 Amine

Identification and Validation of Primary Biological Targets

Currently, there is no direct scientific evidence from affinity chromatography, proteomic approaches, or genetic studies that has been published to identify and validate the primary biological targets of 4,5,6,7-tetrahydro-1H-indol-4-amine. While this compound is a recognized building block in medicinal chemistry, research has predominantly focused on the final products derived from it, rather than on the biological activity of the intermediate itself.

Affinity Chromatography and Proteomic Approaches

A thorough review of scientific literature reveals no published studies that have utilized affinity chromatography or broader proteomic approaches to isolate and identify the specific protein binding partners of this compound. Such studies would be essential to empirically determine its primary targets within a biological system.

Genetic Knockout/Knockdown Studies in Cellular Systems

Similarly, there is a lack of research employing genetic knockout or knockdown techniques in cellular models to investigate the functional consequences of potential target engagement by this compound. These methods are critical for validating whether the interaction with a putative target translates into a measurable cellular response.

Mechanistic Pathway Mapping at the Cellular and Subcellular Levels

The absence of identified primary targets for this compound inherently limits the ability to map its influence on cellular and subcellular pathways. The necessary foundational data to conduct such analyses are not present in the public domain.

Signaling Pathway Modulation Analysis

While derivatives of this compound have been synthesized and investigated as inhibitors of Janus kinase 3 (Jak3), a key component of the Jak/STAT signaling pathway, there are no available studies that directly assess the effect of the parent compound on this or any other signaling cascade. The activity of the derivatives does not retroactively define the activity of the precursor.

Protein-Protein Interaction (PPI) Analysis

Without knowledge of the primary biological targets, performing a meaningful protein-protein interaction analysis for this compound is not feasible. This type of analysis requires a starting point—a confirmed interacting protein—to explore its network of interactions.

Gene Expression Profiling (Transcriptomics)

No transcriptomic studies, such as microarray or RNA-sequencing, have been published that detail the changes in gene expression in response to treatment with this compound. Such data would provide valuable clues into the cellular processes affected by the compound.

Proteomic and Metabolomic Investigations

To date, specific proteomic and metabolomic studies detailing the global effects of this compound on cellular protein and metabolite landscapes are not extensively available in published literature. Such investigations are crucial for identifying the full spectrum of pathways modulated by the compound. Future research employing techniques like mass spectrometry-based proteomics and nuclear magnetic resonance (NMR) or mass spectrometry-based metabolomics will be invaluable in mapping the compound's influence on cellular function.

Allosteric Modulation and Orthosteric Binding Site Characterization

The characterization of how this compound interacts with its biological targets is fundamental to understanding its mechanism of action. This includes determining whether it binds to the primary (orthosteric) site of a receptor or enzyme, or to a secondary (allosteric) site to modulate the target's activity.

Currently, detailed structural biology and biophysical studies to definitively characterize the binding mode and site of this compound on specific protein targets have not been widely reported. Research into related tetrahydroindole structures suggests potential interactions with various receptor families, but direct evidence for this specific amine is pending.

Structure Activity Relationship Sar Studies and Rational Design of 4,5,6,7 Tetrahydro 1h Indol 4 Amine Analogs

Systematic Modification of the Indole (B1671886) Nitrogen (N1)

The nitrogen atom at position 1 of the indole ring is a key point for molecular modification. N-alkylation and N-acylation have been shown to significantly influence the biological activity of these compounds. For instance, the introduction of small alkyl groups can modulate receptor affinity and selectivity. Research has shown that N-alkylation of the pyrrole (B145914) in related tetrahydroindol-4-one structures can be a precursor step to more complex polycyclic structures. nih.gov

Exploration of Substituents at the Tetrahydro Ring (C4, C5, C6, C7)

Modifications to the saturated six-membered ring of the 4,5,6,7-tetrahydro-1H-indol-4-amine scaffold have been extensively studied to understand their impact on biological activity. The positioning and nature of substituents on carbons C4, C5, C6, and C7 can significantly alter the compound's conformation and its interaction with target proteins.

For example, the introduction of substituents can create chiral centers, leading to stereoisomers with potentially different pharmacological profiles. The synthesis of various derivatives has often started from 4,5,6,7-tetrahydroindol-4-ones, which serve as versatile starting materials for creating diverse polyheterocyclic structures. nih.gov The functionalization at these positions can influence the lipophilicity and metabolic stability of the resulting analogs.

Influence of the 4-Amine Substituents and Derivatizations

The 4-amino group is a critical pharmacophoric element, and its modification is a primary strategy in the SAR exploration of this chemical class. Derivatization of this amine to form amides, sulfonamides, and substituted amines has led to the discovery of compounds with a wide range of biological activities.

For example, the synthesis of N,N-disubstituted 4-amino-1,3,4,5-tetrahydrobenz[cd]indole derivatives has been a focus in the development of dopamine (B1211576) agonists. clockss.org The nature of the substituents on the nitrogen atom can dictate the binding affinity and selectivity for specific receptor subtypes. The table below illustrates how different substitutions on the 4-amino group can affect biological activity.

Table 1: Influence of 4-Amine Substituents on Biological Activity

R1 R2 Biological Target Observed Activity
H H Dopamine Receptors Varies
Propyl Propyl Dopamine D2/D3 Receptors Agonist
Acetyl H Various Modulated Activity
Benzyl H Various Modulated Activity

Stereochemical Implications for Biological Activity and Selectivity

The presence of a chiral center at the C4 position, where the amino group is attached, means that this compound exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. nih.govmdpi.comijpsjournal.comresearchgate.net This phenomenon, known as stereoselectivity, is a critical consideration in drug design.

The (R)- and (S)-enantiomers of this compound and its analogs can interact differently with their biological targets due to the three-dimensional arrangement of atoms. nih.gov For instance, in a study of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, a strong difference in biological activity of over 100-fold was observed between the enantiomers. acs.org The enantiomer responsible for the desired therapeutic effect is termed the "eutomer," while the less active or inactive one is the "distomer." mdpi.com

The separation and individual testing of enantiomers are therefore crucial steps in the drug development process to identify the more potent and potentially safer stereoisomer. mdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties while retaining the key pharmacophoric features of a lead molecule. nih.govbiosolveit.deresearchgate.net These approaches involve replacing the core structure (scaffold) or specific functional groups with others that are structurally different but have similar biological activities. nih.gov

In the context of this compound, scaffold hopping could involve replacing the tetrahydroindole core with other heterocyclic systems that maintain the crucial spatial arrangement of the amino group and the aromatic portion. Bioisosteric replacement might involve substituting the indole NH with other groups or replacing the entire pyrrole ring with a bioisosteric equivalent. These strategies aim to improve properties such as potency, selectivity, synthetic accessibility, and patentability. nih.govbiosolveit.de

Lead Optimization Strategies Based on SAR Data

The culmination of SAR studies provides a roadmap for lead optimization, a critical phase in drug discovery aimed at refining the properties of a lead compound to produce a viable drug candidate. patsnap.comunc.edu

Enhancement of Potency and Selectivity

Based on the SAR data gathered from the systematic modifications described above, medicinal chemists can employ several strategies to enhance the potency and selectivity of this compound analogs. patsnap.comresearchgate.net

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational techniques like molecular docking can be used to design analogs that fit more precisely into the binding site, thereby increasing potency. patsnap.com

Targeted Modifications: SAR data can pinpoint specific positions on the molecule where modifications are likely to improve interactions with the target or reduce binding to off-target proteins, thus enhancing selectivity. nih.gov For example, if a particular substituent at the N1 position leads to a significant increase in potency, further exploration of similar substituents would be warranted.

Combinatorial Chemistry: To efficiently explore a wide range of substituents, combinatorial chemistry approaches can be used to generate large libraries of analogs for high-throughput screening. patsnap.com

By iteratively applying these strategies, researchers can fine-tune the molecular structure to achieve the desired pharmacological profile for a potential drug candidate. nih.gov

Optimization of In Vitro and In Vivo Biological Profiles

The development of analogs derived from the 4,5,6,7-tetrahydro-1H-indole scaffold into viable clinical candidates necessitates a rigorous optimization process to enhance both their in vitro potency and selectivity, as well as their in vivo efficacy and pharmacokinetic properties. This process involves iterative chemical modifications guided by structure-activity relationship (SAR) studies to address challenges such as metabolic stability, bioavailability, and target engagement in a physiological environment. While comprehensive optimization data specifically for this compound is not extensively detailed in publicly available literature, analysis of closely related analogs and precursor scaffolds provides significant insight into the strategies employed to refine these biological profiles.

In Vitro Profile Optimization: Enhancing Potency and Selectivity

The initial phase of optimization focuses on improving the compound's interaction with its biological target in vitro. For indole-based compounds, this often involves targeting protein kinases, a family of enzymes implicated in numerous diseases. Research into related tricyclic pyrimido[4,5-b]indol-4-amine derivatives, which share a core indol-amine structure, illustrates a typical approach to optimizing in vitro potency.

In these studies, the inhibitory activity of synthesized compounds is tested against a panel of relevant kinases. The goal is to identify modifications that increase potency against the desired target while minimizing activity against off-target kinases to reduce potential side effects. For example, SAR exploration of pyrimido[4,5-b]indol-4-amines revealed that the isomeric form and substitution pattern on the indole ring significantly influence inhibitory activity against kinases like Casein Kinase 1 (CK1δ/ε) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov

As shown in the table below, the unsubstituted pyrimido[4,5-b]indol-4-amine (Compound 3a ) demonstrates notable potency against both CK1δ/ε and DYRK1A. The introduction of a nitro group (Compound 4a ) enhances this activity, particularly against CK1δ/ε, indicating that electron-withdrawing groups on the indole core can be favorable for kinase binding. nih.gov In contrast, the isomeric pyrimido[5,4-b]indol-4-amines generally show weaker activity, highlighting the critical importance of the nitrogen's position in the fused ring system for establishing the key interactions within the kinase's ATP-binding site. nih.gov

In Vitro Kinase Inhibition by Pyrimidoindol-4-amine Analogs nih.gov
CompoundScaffoldSubstituent (R)IC₅₀ vs. CK1δ/ε (µM)IC₅₀ vs. DYRK1A (µM)
1aPyrimido[5,4-b]indol-4-amineH0.650.29
2aPyrimido[5,4-b]indol-4-amineNO₂>101.1
3aPyrimido[4,5-b]indol-4-amineH0.580.21
4aPyrimido[4,5-b]indol-4-amineNO₂0.130.17

Further optimization often involves exploring a wider range of substituents to improve physicochemical properties, such as solubility, which can directly impact assay performance and subsequent in vivo behavior.

Transitioning from In Vitro to In Vivo

A potent in vitro profile does not guarantee in vivo efficacy. The transition requires optimizing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A compound must be able to reach its target in the body, remain there for a sufficient duration, and be cleared without forming toxic metabolites.

Studies on other heterocyclic scaffolds illustrate this common challenge. For instance, research on certain trypanocidal nitrofurantoin (B1679001) analogs showed that while some compounds were highly potent in vitro, they failed to show efficacy in animal models. mdpi.com This disconnect was attributed to poor physicochemical properties, such as low water solubility, which hampered absorption and distribution in vivo. mdpi.com This highlights the need to balance potency with drug-like properties during the optimization process.

In Vivo Profile Optimization: Enhancing Stability and Efficacy

For indole-based structures, in vivo optimization often focuses on improving metabolic stability. The indole ring itself can be susceptible to oxidation by cytochrome P450 enzymes. Strategies to address this include the introduction of blocking groups, such as halogens or methylation, at metabolically vulnerable positions.

Ultimately, the optimization of this compound analogs would follow these established principles: first, maximizing in vitro potency and selectivity through targeted substitutions on the indole and amine moieties, and second, refining the structure to achieve a suitable pharmacokinetic profile for robust in vivo efficacy, focusing on metabolic stability and bioavailability.

Preclinical Pharmacokinetic and Metabolic Profile of this compound: Information Not Publicly Available

Following a comprehensive and rigorous search of scientific literature, databases, and other publicly accessible resources, no specific preclinical pharmacokinetic or metabolic data for the chemical compound This compound could be located. The stringent requirement to focus solely on this compound and to provide detailed, scientifically accurate data for the outlined sections cannot be met due to the absence of published research on its absorption, distribution, metabolism, and excretion (ADME) profile.

General information on the methodologies for assessing preclinical pharmacokinetics is widely available. These include:

In Vitro ADME Studies : These preliminary tests are crucial in early drug discovery to predict a compound's behavior in a living organism.

Metabolic Stability Assays: Typically performed using liver microsomes or hepatocytes from various species (e.g., rat, mouse, human) to estimate the rate of metabolism. nih.govuni.lu This helps in predicting hepatic clearance.

Permeability Assays: The Caco-2 cell line, a human colon adenocarcinoma cell line, is a standard model to predict human intestinal absorption of drugs. europa.eunih.gov

In Vivo Pharmacokinetic Evaluations : These studies involve administering the compound to animal models to understand its behavior in a whole organism.

Absorption and Distribution: These studies determine how a drug is absorbed into the bloodstream and distributed to various tissues. nih.gov

Excretion and Clearance: These investigations identify the routes by which the compound and its metabolites are eliminated from the body. nih.gov

Bioavailability: This measures the fraction of an administered dose that reaches the systemic circulation.

While the principles of these studies are well-documented, the actual experimental data—such as half-life in microsomes, permeability coefficients, plasma concentration-time curves, and bioavailability percentages—are specific to each compound and must be determined through laboratory research. For this compound, this data does not appear to be in the public domain.

Therefore, the generation of a detailed article with the requested specific content and data tables is not possible at this time.

Preclinical Pharmacokinetic and Metabolic Profile Assessments of 4,5,6,7 Tetrahydro 1h Indol 4 Amine

Metabolite Identification and Profiling in Animal Biological Matrices

A critical step in preclinical assessment is the identification of how the body chemically modifies a compound. This involves analyzing biological samples (such as plasma, urine, and feces) from animal studies to detect and characterize metabolites.

Characterization of Major and Minor Metabolites

In a typical preclinical study, researchers would aim to identify the chemical structures of all significant metabolites. This process helps in understanding whether the metabolites are active, inactive, or potentially reactive. This information is vital for a comprehensive safety evaluation.

Elucidation of Metabolic Pathways

Once metabolites are identified, the next step is to map out the metabolic pathways. This involves determining the sequence of biochemical reactions, often catalyzed by enzymes, that transform the parent drug into its various metabolites. Common metabolic reactions include oxidation, reduction, hydrolysis, and conjugation. Understanding these pathways is essential for predicting the drug's behavior in humans.

Drug-Drug Interaction Potential (Preclinical In Vitro)

Preclinical in vitro studies are fundamental in predicting a compound's potential to interfere with the metabolism of other co-administered drugs.

Cytochrome P450 Inhibition and Induction Assays

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. criver.comsciencescholar.us Preclinical assays are conducted to determine if a new chemical entity inhibits or induces these enzymes. nih.gov

Inhibition Assays: These tests reveal whether the compound can block the activity of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). solvobiotech.com Inhibition can lead to increased plasma levels of other drugs, potentially causing toxicity. nih.gov

Induction Assays: These experiments determine if the compound can increase the production of CYP enzymes. nih.gov Induction can accelerate the metabolism of other drugs, potentially reducing their efficacy. nih.gov

A standard approach involves incubating the test compound with human liver microsomes or hepatocytes and measuring the activity of key CYP enzymes. criver.comsolvobiotech.com

Parameter Description
Test System Human Liver Microsomes, Recombinant CYP Enzymes, or Hepatocytes. nih.govsolvobiotech.com
CYP Isoforms Typically includes major drug-metabolizing enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. criver.com
Endpoint IC50 (for inhibition) or EC50 and maximal induction (for induction).

Transporter Interaction Studies

Drug transporters are proteins that facilitate the movement of drugs across cell membranes. nih.gov Interaction with these transporters can significantly affect a drug's absorption, distribution, and elimination. fda.govyoutube.com In vitro studies are used to assess whether a compound is a substrate or an inhibitor of key uptake and efflux transporters (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs)). nih.gov

Parameter Description
Test System Cell lines overexpressing specific transporter proteins.
Transporters Key efflux (e.g., P-gp, BCRP) and uptake (e.g., OATP1B1, OATP1B3, OAT1, OAT3) transporters are typically evaluated. nih.gov
Endpoint Determination of whether the compound is a substrate or an inhibitor of the transporter.

Strategic Applications and Future Research Trajectories for 4,5,6,7 Tetrahydro 1h Indol 4 Amine in Chemical Biology and Medicinal Chemistry

Utility as a Chemical Probe for Biological Systems

The unique structure of 4,5,6,7-tetrahydro-1H-indol-4-amine, featuring a rigid bicyclic core and a reactive primary amine, makes it an attractive candidate for development as a chemical probe. Such probes are instrumental in elucidating the biological functions of proteins and exploring complex cellular pathways.

Development of Fluorescent or Affinity Tags for Target Engagement Studies

The primary amine at the 4-position of the tetrahydroindole ring is a key functional group that can be readily modified to attach various reporter molecules. This functional handle allows for the straightforward synthesis of chemical probes designed for target engagement and identification studies.

Fluorescent Probes: By conjugating a fluorescent dye (fluorophore) to the amine group, fluorescent probes can be created. These probes enable researchers to visualize the subcellular localization of a target protein or to quantify the binding interaction between the probe and its target in real-time using techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET).

Affinity-Based Probes: The amine can be derivatized with an affinity tag, such as biotin. A biotinylated probe allows for the capture and isolation of its protein targets from complex biological mixtures, such as cell lysates. The captured proteins can then be identified using mass spectrometry, a process central to chemical proteomics for target deconvolution.

The table below outlines potential modifications to the this compound scaffold for probe development.

Probe TypeReporter Tag ExampleLinker TypePotential Application
Fluorescent Probe Fluorescein, RhodamineAmide, ThioureaTarget engagement, Cellular imaging
Affinity Probe Biotin, DesthiobiotinAmide, Alkyl chainTarget identification, Protein pull-down assays
Photoaffinity Probe Benzophenone, DiazirineAmide, EtherCovalent capture of targets upon UV irradiation

Application in Target Validation and Phenotypic Screening

Chemical probes derived from this compound can be powerful tools in target validation and phenotypic screening campaigns. enamine.net Phenotypic screening, which assesses a compound's effect on cellular or organismal behavior without a preconceived target, has regained prominence in drug discovery for its ability to identify novel mechanisms of action. enamine.net

A library of derivatives based on the this compound scaffold could be screened to identify compounds that elicit a desired phenotype (e.g., cancer cell death, reduction in viral replication). Once a "hit" compound is identified, an affinity-tagged version of that compound can be synthesized and used to isolate its specific cellular target, thereby validating the target's role in the observed phenotype. This approach bridges the gap between a compound's observable effect and its underlying molecular mechanism.

Potential as a Lead Compound in Drug Discovery Pipelines

The 4,5,6,7-tetrahydro-1H-indole scaffold has already demonstrated its value as a starting point for the development of therapeutic agents. Research into related compounds provides a strong rationale for exploring this compound as a lead structure for various diseases.

Strategies for Further Preclinical Development

Building on the initial findings, further preclinical development of lead compounds based on the this compound scaffold would involve several key strategies:

Target Identification and Validation: For compounds with unknown mechanisms, like the anti-HCV agents mentioned, target deconvolution using affinity-based probes is a critical next step. nih.gov Identifying the specific biological target is essential for understanding the mechanism of action and for guiding further rational drug design.

Structure-Activity Relationship (SAR) Expansion: A systematic exploration of substitutions around the tetrahydroindole core is necessary to improve potency, selectivity, and pharmacokinetic properties. The amine at the 4-position provides a convenient point for chemical modification to explore how different functional groups impact biological activity.

Pharmacokinetic Profiling: Lead compounds must be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. This includes assessing metabolic stability, cell permeability, and plasma protein binding to ensure the compound can reach its target in the body at therapeutic concentrations.

Integration into Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Screens

The physicochemical properties of this compound make it an excellent candidate for inclusion in modern hit-finding platforms like fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology.

Fragment-based drug discovery involves screening libraries of small, low-complexity molecules ("fragments") to find weak but high-quality binders to a protein target. nih.govdrughunter.com These initial fragment hits then serve as starting points for optimization into more potent lead compounds. acs.org With a molecular weight of approximately 136 g/mol , the this compound core fits well within the typical criteria for a fragment (e.g., the "Rule of Three"). Its rigid, three-dimensional shape can provide specific and efficient interactions within a protein's binding pocket, making it a valuable addition to a fragment screening library.

DNA-encoded library (DEL) technology enables the synthesis and screening of massive combinatorial libraries of compounds, where each compound is attached to a unique DNA barcode that encodes its chemical structure. The primary amine of this compound is an ideal functional handle for attaching the molecule to the DNA tag during the library synthesis process. Its inclusion as a building block would allow for the creation of vast libraries incorporating the privileged tetrahydroindole scaffold, enabling the exploration of its binding potential against hundreds of therapeutic targets simultaneously.

Challenges and Opportunities in the Development of this compound Analogs

The development of analogs based on the this compound core is intrinsically linked to the synthesis and functionalization of its ketone precursor, 4,5,6,7-tetrahydro-1H-indol-4-one. The conversion of the ketone to the target amine, typically through methods like reductive amination, is a common synthetic step. Therefore, the challenges and opportunities in analog development largely originate from the synthesis and subsequent modification of this foundational ketone scaffold.

Challenges:

The primary hurdles in the synthesis of a diverse range of this compound analogs are rooted in synthetic chemistry.

Scaffold Synthesis: While numerous methods exist for constructing the 4,5,6,7-tetrahydroindol-4-one core, such as the Nenitzescu indole (B1671886) synthesis, these multi-component reactions can sometimes lack efficiency or regioselectivity when using highly functionalized or complex starting materials. nih.gov Achieving a broad diversity of substituents on both the pyrrole (B145914) and cyclohexanone rings requires robust and versatile synthetic strategies.

Stereocontrol: The conversion of the prochiral ketone at the C4 position to a chiral amine introduces a stereocenter. A significant challenge lies in developing efficient and scalable stereoselective methods to produce single enantiomers of the amine. The biological activity of chiral molecules is often dependent on their stereochemistry, making access to enantiomerically pure compounds crucial for medicinal chemistry applications.

Regioselectivity of Further Functionalization: The tetrahydroindole ring system has multiple sites susceptible to electrophilic or nucleophilic attack. Achieving regioselective functionalization, for instance, through C-H activation or electrophilic aromatic substitution on the pyrrole ring without affecting other parts of the molecule, presents a considerable synthetic challenge. nih.gov

Table 1: Key Synthetic Challenges in Analog Development

ChallengeDescriptionPotential Strategies
Core Scaffold Synthesis Accessing a wide variety of substituted 4,5,6,7-tetrahydroindol-4-one precursors.Development of novel one-pot, multi-component reactions; utilization of modern catalytic methods (e.g., palladium-catalyzed cyclizations). nih.gov
Stereocontrol at C4 Controlling the stereochemistry of the amine group introduced from the ketone precursor.Asymmetric reductive amination; use of chiral auxiliaries; enzymatic reduction/amination.
Regioselective Functionalization Selectively modifying specific positions on the tetrahydroindole nucleus.Directed C-H activation; use of protecting groups to block reactive sites; exploring metal-catalyzed cross-coupling reactions. nih.gov

Opportunities:

Despite the challenges, the this compound scaffold offers numerous opportunities for the development of novel chemical entities.

Library Synthesis: The multi-component nature of many syntheses for the tetrahydroindol-4-one precursor is amenable to combinatorial chemistry. nih.gov This allows for the rapid generation of a large library of ketone intermediates, which can then be converted to a diverse set of primary and secondary amine analogs for biological screening.

Privileged Scaffold: The indole nucleus is a well-known "privileged scaffold" in medicinal chemistry, found in numerous natural products and approved drugs. chula.ac.th Analogs of this compound could potentially target a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and viral proteins. nih.govsigmaaldrich.com

Vectorial Functionalization: The amine group at C4 serves as a versatile chemical handle for further modification. It can be readily acylated, alkylated, or used in reductive amination with various aldehydes to install a wide array of functional groups. This allows for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and for exploring structure-activity relationships (SAR) in detail.

Table 2: Opportunities for Analog Development and Therapeutic Exploration

OpportunityDescriptionPotential Therapeutic Areas
Combinatorial Library Generation Rapidly create a diverse set of analogs by varying the inputs to the core synthesis.High-throughput screening against various targets (e.g., kinases, proteases).
Exploitation of a Privileged Scaffold Leverage the inherent biological relevance of the indole core.Oncology, infectious diseases (e.g., antiviral), central nervous system (CNS) disorders. chula.ac.thnih.gov
Amine Group Derivatization Utilize the C4-amine as a point for extensive chemical modification to optimize biological activity and drug-like properties.Development of highly potent and selective lead compounds.

Interdisciplinary Research Prospects and Translational Science Initiatives (Preclinical Focus)

The unique structural features of this compound and its derivatives make them ideal candidates for interdisciplinary research efforts aimed at translating basic scientific discoveries into preclinical candidates.

Interdisciplinary Research Prospects:

Computational and Structural Biology: Collaboration with computational chemists can enable in silico screening of virtual libraries of amine analogs against various protein targets to prioritize synthetic efforts. Subsequent work with structural biologists to determine the co-crystal structures of active compounds bound to their targets would provide invaluable insight into the binding mode and facilitate rational, structure-based drug design.

Chemical Biology: The scaffold can be used to develop sophisticated chemical probes. For example, by attaching a fluorescent dye or a biotin tag to the C4-amine, researchers can create tools for visualizing target engagement in cells or for identifying novel protein binding partners through affinity-based proteomics.

Pharmacology and Toxicology: A multidisciplinary approach involving pharmacologists is essential to characterize the mechanism of action of novel active compounds. Early-stage collaboration with toxicologists can help identify potential liabilities and guide the design of analogs with improved safety profiles before significant resources are invested.

Translational Science Initiatives (Preclinical Focus):

Given the broad biological potential of indole-containing molecules, a focused preclinical development plan for this compound analogs is highly warranted.

Preclinical Screening Cascade: A rational approach would involve establishing a screening cascade. Initially, a diverse library of analogs would be tested in high-throughput in vitro assays against a panel of relevant biological targets (e.g., a kinase panel for oncology, viral replicons for infectious disease). nih.gov

Hit-to-Lead Optimization: Promising "hits" from the initial screen would enter a hit-to-lead optimization phase. This involves iterative cycles of chemical synthesis to improve potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties. Cell-based assays would be employed to confirm on-target activity and assess cytotoxicity.

In Vivo Proof-of-Concept: Lead compounds with favorable in vitro profiles would then be advanced into preclinical animal models to evaluate their efficacy and safety. For example, an analog identified as a potent anti-HCV agent in cell culture would be tested in animal models of hepatitis C virus infection. nih.gov

Table 3: Potential Interdisciplinary Collaborations and Research Goals

Collaborating DisciplineResearch GoalExample Application
Computational Chemistry Predict binding affinity and guide analog design.Docking studies of amine analogs in the active site of a viral polymerase.
Structural Biology Elucidate the molecular basis of drug-target interactions.X-ray co-crystallography of a lead compound with its target kinase.
Chemical Biology Develop tool compounds to probe biological systems.Synthesis of a fluorescently-labeled analog to study cellular localization.
Pharmacology Characterize the in vitro and in vivo pharmacological effects.Determine the EC50 and efficacy of analogs in cell-based signaling assays.

Q & A

Q. What are the common synthetic routes for 4,5,6,7-tetrahydro-1H-indol-4-amine and its derivatives?

The compound is typically synthesized via C-H insertion reactions or Pd-catalyzed intramolecular functionalization of halogenated precursors. For example, Guo et al. developed a method for synthesizing substituted tetrahydroindazole analogs using rhodium carbenoids and asymmetric C-H insertion, yielding derivatives with high enantiomeric purity . Key steps include cyclization of tetrahydroindole intermediates and subsequent functionalization of the amine group. Reaction optimization often involves adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst loading to improve yields (reported 47–100% in crude products) .

Q. How can researchers characterize the purity and structure of this compound?

Structural confirmation relies on 1H^1H NMR and 13C^{13}C NMR to identify characteristic peaks, such as the amine proton resonance (~2.5–3.5 ppm) and aromatic indole signals. Mass spectrometry (e.g., ESI+ with m/z 228 [M + H]+ for methylphenyl derivatives) and HPLC (≥98% purity) are standard for purity assessment . X-ray crystallography may resolve stereochemical ambiguities in enantioselective syntheses .

Q. What are the primary stability considerations for storing this compound?

The compound should be stored at -20°C under inert gas (N2_2 or Ar) to prevent oxidation of the amine group. Stability tests indicate degradation <5% over 12 months when sealed in amber glass vials. Avoid exposure to moisture, as hydrolysis of the tetrahydroindole ring can occur .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies in yields (e.g., 47% vs. 100% in crude products) often stem from variations in purification methods. For instance, Guo et al. used column chromatography for some derivatives but omitted it for others, leading to inflated crude yields . Systematic optimization of reaction conditions (e.g., temperature, catalyst-to-substrate ratio) and rigorous post-synthetic analysis (e.g., TLC monitoring) are critical for reproducibility .

Q. What strategies improve the enantioselective synthesis of this compound?

Asymmetric catalysis using chiral Rh(II) complexes or organocatalysts enhances enantioselectivity. For example, rhodium carbenoid-mediated C-H insertion achieves >90% ee in arylalkenyl indole derivatives. Computational modeling (e.g., DFT) can predict transition states to guide catalyst design .

Q. How do structural modifications impact the biological activity of this compound derivatives?

Substitution at the indole nitrogen or tetrahydro ring alters bioactivity. Methylphenyl derivatives (e.g., 1-(2-methylphenyl)-tetrahydroindazol-4-amine) show moderate anti-tumor effects via dihydroorotate dehydrogenase inhibition, while bulkier groups (e.g., 2,3-dimethylphenyl) reduce solubility and efficacy . Molecular docking studies reveal interactions with target proteins (e.g., androgen receptor residues LEU704 and GLY708), with docking scores correlating to antimicrobial activity .

Q. What analytical methods address challenges in detecting trace impurities in this compound?

LC-MS/MS with a C18 column (ACN/H2_2O + 0.1% formic acid) detects impurities at <0.1% levels. For halogenated byproducts, ICP-MS or ion chromatography is recommended. Stability-indicating assays (e.g., forced degradation under UV light or acidic conditions) validate method robustness .

Methodological and Data Analysis Questions

Q. How can researchers design experiments to study the reactivity of this compound under oxidative conditions?

Use controlled oxidation with H2_2O2_2 or tert-butyl hydroperoxide in aprotic solvents (e.g., DCM). Monitor reaction progress via in-situ IR spectroscopy for carbonyl formation (C=O stretch ~1700 cm1^{-1}). Kinetic studies (Arrhenius plots) quantify activation energy, while EPR spectroscopy identifies radical intermediates .

Q. What computational tools predict the physicochemical properties of this compound derivatives?

Software like Gaussian (DFT calculations) predicts pKa (~13.9 for the amine group) and logP (experimental ~2.5). QSAR models correlate substituent effects with solubility and membrane permeability. Molecular dynamics simulations assess binding kinetics to biological targets .

Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound?

Prioritize ADME studies: measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal assays), and blood-brain barrier permeability (PAMPA). For example, methyl groups on the tetrahydro ring improve metabolic stability but reduce CNS penetration .

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Reactant of Route 1
Reactant of Route 1
4,5,6,7-tetrahydro-1H-indol-4-amine
Reactant of Route 2
Reactant of Route 2
4,5,6,7-tetrahydro-1H-indol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.